(R,R)-chrysanthemyl diphosphate(3-)
CAS No.:
Cat. No.: VC1957776
Molecular Formula: C10H17O7P2-3
Molecular Weight: 311.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17O7P2-3 |
---|---|
Molecular Weight | 311.18 g/mol |
IUPAC Name | [[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methoxy-oxidophosphoryl] phosphate |
Standard InChI | InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/p-3/t8-,9-/m1/s1 |
Standard InChI Key | AORLUAKWVIEOLL-RKDXNWHRSA-K |
Isomeric SMILES | CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C |
Canonical SMILES | CC(=CC1C(C1(C)C)COP(=O)([O-])OP(=O)([O-])[O-])C |
Introduction
Chemical Identity and Structural Characteristics
(R,R)-chrysanthemyl diphosphate(3-) is the trianionic form of (R,R)-chrysanthemyl diphosphate, carrying three negative charges. This compound possesses distinctive stereochemistry with R configurations at both stereogenic centers in the cyclopropane ring, which is critical for its biological activity and subsequent transformation into downstream metabolites .
Chemical Properties
(R,R)-chrysanthemyl diphosphate(3-) has a molecular weight of 311.18 g/mol and exists as a phosphorylated monoterpene with a unique irregular structure. The chemical properties of this compound are summarized in Table 1.
Table 1. Chemical Properties of (R,R)-chrysanthemyl diphosphate(3-)
Property | Value |
---|---|
PubChem CID | 25200730 |
Molecular Formula | C₁₀H₁₇O₇P₂³⁻ |
Molecular Weight | 311.18 g/mol |
Exact Mass | 311.04495187 Da |
XLogP3-AA | 0.1 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 5 |
Topological Polar Surface Area | 122 Ų |
Formal Charge | -3 |
Stereocenter Count | 2 |
Structural Features
The distinctive structural characteristic of (R,R)-chrysanthemyl diphosphate(3-) is its irregular c1′-2-3 linkage between isoprenoid units, which differentiates it from the more common head-to-tail isoprenoid connections found in most terpenes. This unusual connectivity includes a cyclopropane ring structure with specific R,R stereochemistry at positions 1 and 3, combined with a diphosphate moiety that has lost three protons to form the trianion .
The parent compound, (R,R)-chrysanthemyl diphosphate, has the IUPAC name "[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate" and can be represented by the following structure:
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Molecular formula: C₁₀H₂₀O₇P₂
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SMILES notation: CC(=C[C@@H]1C@HCOP(=O)(O)OP(=O)(O)O)C
The trianion form results from the deprotonation of the phosphate groups, yielding a charged species that plays crucial roles in enzymatic reactions within plant cells.
Biosynthesis and Enzymatic Mechanisms
Chrysanthemyl Diphosphate Synthase (CDS)
The formation of (R,R)-chrysanthemyl diphosphate(3-) is catalyzed by chrysanthemyl diphosphate synthase (CDS), the first pathway-specific enzyme in pyrethrin biosynthesis. This enzyme evolved from farnesyl diphosphate synthase (FDS) and represents a fascinating example of evolutionary modification of enzyme function .
CDS catalyzes the unusual condensation of two molecules of dimethylallyl diphosphate (DMAPP) to produce chrysanthemyl diphosphate (CPP). This reaction represents a deviation from the typical isoprenoid-chain elongation, where DMAPP usually serves as the allylic starter substrate that is elongated by successive additions of isopentenyl diphosphate (IPP) .
Bifunctional Nature of CDS
Recent research has revealed that CDS is actually a bifunctional enzyme with dual catalytic capabilities:
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Prenyltransferase activity: Catalyzes the c1′-2-3 cyclopropanation reaction of two DMAPP molecules to yield chrysanthemyl diphosphate (CPP).
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Terpene synthase activity: Converts CPP into chrysanthemol by hydrolyzing the diphosphate moiety .
This bifunctional nature places CDS in the company of other bifunctional enzymes like phytoene synthase and squalene synthase, which also catalyze consecutive prenylation and dephosphorylation steps .
Kinetic Properties
The enzymatic hydrolysis reaction of CDS follows conventional Michaelis-Menten kinetics. Experimental studies have determined the following kinetic parameters for its chrysanthemol synthase activity:
Table 2. Kinetic Parameters of CDS
Parameter | Value | Substrate |
---|---|---|
Km | 196 μM | CPP |
IC50 (substrate inhibition) | ~100 μM | DMAPP |
Notably, DMAPP competes with CPP as a substrate for the chrysanthemol synthase activity. Significant substrate inhibition is observed at elevated DMAPP concentrations, with the DMAPP concentration required for half-maximal activity to produce chrysanthemol at approximately 100 μM .
Role in Pyrethrin Biosynthesis Pathway
Position in the Biosynthetic Pathway
(R,R)-chrysanthemyl diphosphate(3-) occupies a pivotal position in the pyrethrin biosynthetic pathway. Pyrethrins are natural insecticides produced by chrysanthemum flowers (Chrysanthemum cinerariaefolium) and related Asteraceae family members .
The biosynthetic pathway proceeds as follows:
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Two DMAPP molecules are condensed by CDS to form CPP
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CPP is converted to chrysanthemol (also catalyzed by CDS)
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Chrysanthemol is oxidized to chrysanthemic acid
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Chrysanthemic acid is esterified with lipid alcohols to produce pyrethrins
The final esterification step is performed by a GDSL lipase from pyrethrum, which transfers the chrysanthemoyl group from the CoA thioester to pyrethrolone to produce pyrethrin I. This reaction occurs in the pericarp of the seeds rather than in the glandular trichomes where the earlier reactions take place .
Compartmentalization of Biosynthesis
The biosynthetic pathway exhibits distinct compartmentalization within plant tissues. The N-terminal peptide of CDS has been identified as a plastid-targeting peptide, indicating that the early steps of pyrethrin biosynthesis occur in the plastids .
Studies on transgenic tobacco plants overexpressing CDS have demonstrated that these plants emit chrysanthemol at a rate of 0.12–0.16 μg h⁻¹g⁻¹ fresh weight, confirming the functional activity of CDS in planta .
Analytical Detection and Characterization
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) is typically employed for the detection and quantification of chrysanthemol and related compounds in the pyrethrin biosynthetic pathway. For the detection of (R,R)-chrysanthemyl diphosphate(3-), enzyme assays typically involve the following steps:
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Incubation of CDS with DMAPP or CPP
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Treatment with calf alkaline phosphatase to hydrolyze the diphosphate
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Extraction of the liberated monoterpene alcohols
Synthesis of Standards
For analytical confirmation, racemic lavandulol and (+)-trans-chrysanthemol standards can be synthesized. The synthesis of (+)-trans-chrysanthemol involves the reaction of methyl acrylate in dry tetrahydrofuran, followed by careful purification steps to achieve high purity (96% by GC-FID) .
Applications and Significance
Natural Pesticide Production
As an intermediate in pyrethrin biosynthesis, (R,R)-chrysanthemyl diphosphate(3-) is indirectly involved in the production of the most widely used plant-derived pesticides. Pyrethrins are valued for their rapid knockdown effect on insects, low mammalian toxicity, and environmental degradability .
Structural Comparison with Related Compounds
The structural uniqueness of (R,R)-chrysanthemyl diphosphate(3-) becomes apparent when compared to other intermediates in irregular terpene biosynthesis. The key feature distinguishing it from regular isoprenoid diphosphates is the c1′-2-3 cyclopropane ring structure, which results from the unusual condensation reaction catalyzed by CDS .
Table 3. Comparison of (R,R)-chrysanthemyl diphosphate with Related Compounds
Compound | Key Structural Feature | Biosynthetic Enzyme | Role |
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(R,R)-chrysanthemyl diphosphate | c1′-2-3 cyclopropane | CDS | Pyrethrin precursor |
Lavandulyl diphosphate (LPP) | Branched chain, no cyclopropane | CDS (minor product) | Minor product in pyrethrin biosynthesis |
Presqualene diphosphate | c1′-2-3 cyclopropane, C30 | Squalene synthase | Intermediate in sterol biosynthesis |
Prephytoene diphosphate | c1′-2-3 cyclopropane, C40 | Phytoene synthase | Intermediate in carotenoid biosynthesis |
Compiled from multiple studies
Future Research Directions
Current research on (R,R)-chrysanthemyl diphosphate(3-) is focused on several promising areas:
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Comprehensive characterization of the CDS enzyme structure and catalytic mechanism to better understand its bifunctional nature.
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Metabolic engineering efforts to establish efficient production of pyrethrins in heterologous systems, which could significantly impact sustainable pest management strategies.
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Investigation of the evolutionary origin of irregular terpene biosynthesis enzymes and their diversification from regular prenyltransferases.
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Exploration of potential applications beyond insecticides, as cyclopropane-containing terpenes often possess interesting biological activities .
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